Methyl 6-(aminomethyl)-4-methylpyridine-2-carboxylate
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Overview
Description
Methyl 6-(aminomethyl)-4-methylpyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminomethyl group at the 6th position, a methyl group at the 4th position, and a carboxylate ester group at the 2nd position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(aminomethyl)-4-methylpyridine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate pyridine derivative as the starting material.
Functional Group Introduction:
Esterification: The carboxylate ester group is introduced through esterification reactions, typically using methanol and an acid catalyst.
Methylation: The methyl group at the 4th position can be introduced through alkylation reactions using methylating agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These processes are optimized for high yield and purity, often employing advanced techniques such as flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(aminomethyl)-4-methylpyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Methyl 6-(aminomethyl)-4-methylpyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 6-(aminomethyl)-4-methylpyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-(aminomethyl)picolinate: This compound has a similar structure but lacks the methyl group at the 4th position.
Ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylate: This compound has a different core structure but shares the aminomethyl and carboxylate ester functionalities.
Uniqueness
Methyl 6-(aminomethyl)-4-methylpyridine-2-carboxylate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the methyl group at the 4th position enhances its lipophilicity and may influence its interaction with biological targets.
Properties
Molecular Formula |
C9H12N2O2 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 6-(aminomethyl)-4-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-6-3-7(5-10)11-8(4-6)9(12)13-2/h3-4H,5,10H2,1-2H3 |
InChI Key |
QUTPGWCJZFJACN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)C(=O)OC)CN |
Origin of Product |
United States |
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